(2,6-Dichloropyridin-3-yl)methanamine hydrochloride
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Overview
Description
(2,6-Dichloropyridin-3-yl)methanamine hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chlorine atoms attached to a pyridine ring, along with a methanamine group, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,6-dichloropyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (2,6-Dichloropyridin-3-yl)methanamine hydrochloride may involve large-scale chlorination processes using chlorine gas and pyridine derivatives. The subsequent introduction of the methanamine group can be achieved through catalytic hydrogenation or reductive amination techniques, ensuring efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloropyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hypervalent iodine, TEMPO, and other mild oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Aldehydes, ketones, and imines.
Reduction: Primary and secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2,6-Dichloropyridin-3-yl)methanamine hydrochloride has numerous applications in scientific research, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents.
Industrial Applications: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dichloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(5,6-Dichloropyridin-3-yl)methanamine hydrochloride: Similar in structure but with different chlorine atom positions, leading to distinct chemical properties and applications.
(6-Chloropyridin-2-yl)methanamine hydrochloride: Contains only one chlorine atom, resulting in different reactivity and biological activity.
(3-Fluoropyridin-2-yl)methanamine hydrochloride:
Uniqueness
(2,6-Dichloropyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
(2,6-dichloropyridin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-5-2-1-4(3-9)6(8)10-5;/h1-2H,3,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEAWRSXGORGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CN)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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